molecular formula C19H22N4O2 B6787035 N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide

N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide

Cat. No.: B6787035
M. Wt: 338.4 g/mol
InChI Key: RSGLTLOMKVGEHV-UHFFFAOYSA-N
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Description

N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a piperidine ring, a pyridine ring, and a benzoxazine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(23-13-15-6-2-3-7-16(15)14-25-23)21-17-8-9-18(20-12-17)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGLTLOMKVGEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)NC(=O)N3CC4=CC=CC=C4CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by the construction of the benzoxazine ring. One common method involves the halogen-metal exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates . This method is favored for its reliability and cost-effectiveness in large-scale production.

Industrial Production Methods

Industrial production of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is preferred due to its mild reaction conditions and high functional group tolerance, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides . These compounds share structural similarities with N-(6-piperidin-1-ylpyridin-3-yl)-1,4-dihydro-2,3-benzoxazine-3-carboxamide, particularly in the presence of piperidine and benzoxazine rings.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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